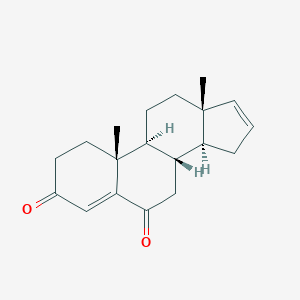
Androsta-4,16-diene-3,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Androsta-4,16-diene-3,6-dione, also known as this compound, is a useful research compound. Its molecular formula is C19H24O2 and its molecular weight is 284.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Androstanes - Androstenes - Androstadienes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Aromatase Inhibition
Overview : Aromatase is an enzyme critical for the conversion of androgens to estrogens. Inhibitors of this enzyme are essential in treating hormone-sensitive conditions such as breast cancer.
Research Findings :
- A study demonstrated that Androsta-4,16-diene-3,6-dione exhibits aromatase inhibitory activity comparable to established inhibitors like Formestane. The compound's structure allows it to effectively bind to the aromatase enzyme, blocking estrogen synthesis and potentially reducing tumor growth in estrogen-dependent cancers .
Case Study :
- In vitro assays indicated that derivatives of this compound showed varying degrees of aromatase inhibition. For instance, certain synthesized derivatives displayed over 80% inhibition compared to standard controls .
| Compound | Aromatase Inhibition (%) |
|---|---|
| This compound | 74.2% |
| 4β,5β-Epoxy-3β-hydroxy compound | 88.1% |
| 4-Hydroxy-4-androstene-3,17-dione (Formestane) | 74.2% |
Neurochemical Applications
Overview : this compound and related steroids have been investigated for their neurochemical effects when administered nasally.
Research Findings :
- The compound has been shown to interact with the vomeronasal organ (VNO), affecting hypothalamic function and potentially altering mood and behavior through neurochemical pathways. This method of administration bypasses the blood-brain barrier, allowing for direct effects on brain function .
Case Study :
- A patent outlines the use of this compound as a semiochemical to modulate behavioral responses such as anxiety and mood disorders through nasal administration. This approach demonstrated significant changes in physiological responses without systemic side effects .
Therapeutic Potential
Overview : Beyond its applications in oncology and neurochemistry, this compound may have broader therapeutic implications.
Research Findings :
- The compound is being explored for its potential in treating premenstrual syndrome (PMS) and other hormonal imbalances due to its ability to modulate estrogen levels effectively .
Case Study :
- Clinical trials are underway examining the efficacy of this compound in reducing negative affect associated with PMS symptoms. Initial results suggest a promising role in alleviating mood swings and physical symptoms associated with hormonal fluctuations .
Synthesis and Derivatives
The synthesis of this compound involves complex chemical processes that can yield various derivatives with enhanced biological activity.
| Derivative | Synthesis Method | Notable Activity |
|---|---|---|
| 17-Hydroxyimino derivatives | Extended linear conjugation | Aromatase inhibition |
| Epoxy derivatives | Epoxidation reactions | Enhanced binding affinity |
Propriétés
Numéro CAS |
114611-55-1 |
|---|---|
Formule moléculaire |
C19H24O2 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
(8S,9S,10R,13R,14S)-10,13-dimethyl-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthrene-3,6-dione |
InChI |
InChI=1S/C19H24O2/c1-18-7-3-4-14(18)13-11-17(21)16-10-12(20)5-9-19(16,2)15(13)6-8-18/h3,7,10,13-15H,4-6,8-9,11H2,1-2H3/t13-,14-,15-,18-,19+/m0/s1 |
Clé InChI |
GOJSMZGIOCBZMX-UNTXSKPGSA-N |
SMILES |
CC12CCC3C(C1CC=C2)CC(=O)C4=CC(=O)CCC34C |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CC(=O)C4=CC(=O)CC[C@]34C |
SMILES canonique |
CC12CCC3C(C1CC=C2)CC(=O)C4=CC(=O)CCC34C |
Synonymes |
androsta-4,16-diene-3,6-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















